A Technical Guide to the Chemical Structure and Properties of Sesquilignan Lappaol C
A Technical Guide to the Chemical Structure and Properties of Sesquilignan Lappaol C
Abstract: Lappaol C, a sesquilignan isolated from the seeds of Arctium lappa L. (Burdock), has emerged as a molecule of significant interest in phytochemical and pharmacological research. This guide provides a comprehensive technical overview of its chemical structure, stereochemical features, and physicochemical properties. Furthermore, it delves into its documented biological activities, with a particular focus on its potent cytotoxic effects against cancer cell lines. This document synthesizes current knowledge and presents detailed experimental workflows for its isolation and characterization, designed for researchers, scientists, and professionals in the field of drug development.
Introduction and Classification
Lappaol C is a naturally occurring phenolic compound belonging to the lignan family of phytochemicals.[1] Specifically, it is classified as a sesquilignan, a subclass of lignans formed from three coniferyl alcohol units. Its core chemical architecture is that of a dibenzylbutyrolactone lignan, characterized by a central γ-butyrolactone ring with dibenzyl substituents.[2] The primary natural source of Lappaol C is the seeds of Arctium lappa L., a plant in the Asteraceae family commonly known as burdock.[3][4] Its presence in this traditional medicinal plant, combined with demonstrated bioactivity, makes it a compelling candidate for further therapeutic investigation.
Elucidation of Chemical Structure
The structural identity of Lappaol C has been established through extensive spectroscopic analysis.[3][5]
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Molecular Weight: 554.6 g/mol [1]
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Core Scaffold: The molecule is built upon a 3,4-dibenzyl-γ-butyrolactone core. One benzyl group is a standard 4-hydroxy-3-methoxyphenyl (guaiacyl) unit. The second benzyl group is more complex, featuring a guaiacyl moiety substituted with a dihydroxypropyl side chain, which itself contains another guaiacyl group. This intricate substitution pattern categorizes it as a sesquilignan.
Stereochemistry
The stereochemical configuration is a critical determinant of biological activity. For Lappaol C, the stereochemistry at the butyrolactone ring has been defined.
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IUPAC Name: (3R,4R)-4-[[3-[1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]-4-hydroxy-5-methoxyphenyl]methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one.[1]
This nomenclature confirms a trans configuration for the two benzyl substituents at the C3 and C4 positions of the lactone ring. While the stereocenters at C3 and C4 are established as (R,R), it is noteworthy that the stereochemistry of the two chiral centers on the complex side chain has not been definitively assigned in all public databases, warranting further investigation for complete stereochemical elucidation.[1]
Physicochemical Properties
Understanding the physicochemical profile of Lappaol C is fundamental for its application in drug development, particularly for formulation and bioavailability studies. The molecule's properties suggest challenges in aqueous solubility but favor membrane permeability.
| Property | Value | Source |
| Water Solubility | 0.0068 g/L (practically insoluble) | [2] |
| LogP (Octanol/Water) | 2.8 - 3.11 | [2] |
| pKa (Strongest Acidic) | 9.51 (very weakly acidic) | [2] |
| Polar Surface Area | 155.14 Ų | [2] |
| Hydrogen Bond Donors | 5 | [2] |
| Hydrogen Bond Acceptors | 9 | [2] |
Biological and Pharmacological Profile
Lappaol C has demonstrated significant biological activities, primarily in the domain of oncology.
Anti-Cancer Activity
The most prominent reported activity of Lappaol C is its cytotoxicity against prostate cancer cells. In a bioactivity-guided fractionation study using the LNCaP prostate cancer cell line, Lappaol C exhibited a potent inhibitory effect with an IC₅₀ value of 8 µg/mL.[3][5][7][8] This places it as a key active compound isolated from Arctium lappa seeds.[3]
Other Potential Activities
In addition to its anti-cancer effects, Lappaol C has been associated with anti-inflammatory properties.[9] It was among several lignans from Arctium lappa evaluated for their ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in murine macrophages, a key process in the inflammatory cascade.[10]
Hypothesized Mechanism of Action: Hippo-YAP Pathway Inhibition
While direct mechanistic studies on Lappaol C are limited, valuable insights can be drawn from the closely related and co-isolated compound, Lappaol F. Extensive research has shown that Lappaol F exerts its potent anti-cancer effects by inhibiting the Hippo-Yes-associated protein (YAP) signaling pathway.[11][12][13][14] The Hippo pathway is a critical regulator of organ size, cell proliferation, and apoptosis; its dysregulation is a hallmark of many cancers.[12] Lappaol F has been shown to downregulate the expression and nuclear localization of YAP, the pathway's final effector, thereby suppressing the transcription of growth-promoting genes and inducing apoptosis.[12][13] Given the structural similarity between Lappaol C and Lappaol F, it is a scientifically sound hypothesis that Lappaol C may share this mechanism of action.
Experimental Protocols
The following sections provide validated, step-by-step methodologies for the isolation and characterization of Lappaol C.
Protocol 1: Bioactivity-Guided Isolation from Arctium lappa Seeds
This protocol is based on established methods for fractionating A. lappa seeds to isolate active lignans.[3][5] The causality behind this workflow lies in the systematic separation of compounds based on polarity.
Methodology:
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Extraction:
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Mill dried seeds of Arctium lappa (e.g., 3 kg) to a coarse powder.
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Perform exhaustive extraction with hot 95% ethanol (e.g., 3 x 16 L). The use of hot ethanol is crucial for efficiently extracting a wide range of semi-polar compounds like lignans while leaving behind highly polar sugars and non-polar lipids.
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Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude residue.
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Solvent Partitioning:
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Suspend the crude residue in distilled water (e.g., 500 mL) to form an aqueous suspension.
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Perform sequential liquid-liquid partitioning in a separatory funnel with solvents of increasing polarity.
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First, partition against an equal volume of hexanes (3x). This removes highly non-polar compounds like fats and sterols.
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Next, partition the remaining aqueous layer against ethyl acetate (EtOAc) (4x). Lignans like Lappaol C, being moderately polar, will preferentially move into the EtOAc fraction. This is the critical separation step.
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Finally, partition the remaining aqueous layer against n-butanol (4x) to isolate more polar glycosides.
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Collect the EtOAc soluble portion and concentrate it in vacuo. This fraction contains the enriched lignans.
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Chromatographic Purification:
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Subject the concentrated EtOAc fraction to repeated column chromatography over silica gel.
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Elute with a gradient solvent system, typically starting with a non-polar solvent like hexane and gradually increasing polarity with ethyl acetate or acetone.
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Monitor fractions using Thin Layer Chromatography (TLC) and combine those with similar profiles.
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Further purify the target fractions containing Lappaol C using preparative TLC or crystallization to obtain the pure compound.[3]
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Protocol 2: Spectroscopic Structure Characterization
Once isolated, the identity and purity of Lappaol C must be confirmed through a combination of spectroscopic techniques.
Methodology:
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Mass Spectrometry (MS):
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Perform High-Resolution Mass Spectrometry (HRMS), typically with Electrospray Ionization (ESI), to determine the exact mass of the molecule.
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Purpose: This experiment validates the molecular formula (C₃₀H₃₄O₁₀) by matching the observed mass-to-charge ratio (m/z) to the calculated theoretical mass with high accuracy (ppm level).
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Dissolve the pure compound in a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆).
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Acquire a suite of NMR spectra:
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¹H NMR: To identify the number and types of protons, their chemical environments, and their coupling relationships (proton-proton connectivity).
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¹³C NMR: To determine the number of unique carbon atoms and identify the types of functional groups (e.g., carbonyls, aromatic carbons, methoxy carbons).
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2D-NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguously assembling the molecular structure.
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COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other (typically through 2-3 bonds).
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HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (2-4 bonds), which is critical for connecting different fragments of the molecule.
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Infrared (IR) and Ultraviolet-Visible (UV) Spectroscopy:
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IR Spectroscopy: To identify key functional groups based on their vibrational frequencies, such as hydroxyl (-OH), carbonyl (C=O from the lactone), and aromatic (C=C) stretches.
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UV-Vis Spectroscopy: To observe electronic transitions within the molecule, confirming the presence of chromophores like the phenolic rings.
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- 13. Lappaol F, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lappaol F regulates the cell cycle by activating CDKN1C/p57 in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
